N-[(Z)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide
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Overview
Description
N-[(Z)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide is a complex organic compound with a molecular formula of C23H23N5O5 and a molecular weight of 449.47 g/mol . This compound features an imidazole ring, a methoxyphenyl group, and a nitrobenzamide moiety, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The imidazole ring and methoxyphenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine-containing compounds. Substitution reactions can lead to a wide range of new derivatives with varying functional groups .
Scientific Research Applications
N-[(Z)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing new organic compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[(Z)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[(Z)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-methylbenzamide
- N-[(Z)-2-(4-isopropylphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide
- N-[(Z)-2-(3,4-dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide
Uniqueness
N-[(Z)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(Z)-3-(3-imidazol-1-ylpropylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-33-20-9-3-17(4-10-20)15-21(23(30)25-11-2-13-27-14-12-24-16-27)26-22(29)18-5-7-19(8-6-18)28(31)32/h3-10,12,14-16H,2,11,13H2,1H3,(H,25,30)(H,26,29)/b21-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCOFRDDOSWADW-QNGOZBTKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)NCCCN2C=CN=C2)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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